(5Z)-5-{5-chloro-2-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-{5-chloro-2-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiazolidinone core, which is often associated with significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{5-chloro-2-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 5-chloro-2-[2-(3-methylphenoxy)ethoxy]benzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized under basic conditions to yield the final thiazolidinone product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{5-chloro-2-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-{5-chloro-2-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
This compound has shown potential in biological research due to its ability to interact with various biological targets. It is often studied for its antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structure allows it to bind to specific enzymes and receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of applications.
Mechanism of Action
The mechanism of action of (5Z)-5-{5-chloro-2-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
Vanillin acetate: Known for its use in flavoring and fragrance industries.
3-[(5E)-5-(3,4-Dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate: A complex compound with potential biological activities.
Ethyl acetoacetate: Commonly used in organic synthesis as a building block.
Properties
Molecular Formula |
C19H16ClNO3S2 |
---|---|
Molecular Weight |
405.9 g/mol |
IUPAC Name |
(5Z)-5-[[5-chloro-2-[2-(3-methylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H16ClNO3S2/c1-12-3-2-4-15(9-12)23-7-8-24-16-6-5-14(20)10-13(16)11-17-18(22)21-19(25)26-17/h2-6,9-11H,7-8H2,1H3,(H,21,22,25)/b17-11- |
InChI Key |
CSGBGRUKJJVWHT-BOPFTXTBSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2)Cl)/C=C\3/C(=O)NC(=S)S3 |
Canonical SMILES |
CC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2)Cl)C=C3C(=O)NC(=S)S3 |
Origin of Product |
United States |
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